molecular formula C17H25NO5 B13213653 5-{[(Benzyloxy)carbonyl]amino}-3-[(propan-2-yloxy)methyl]pentanoic acid

5-{[(Benzyloxy)carbonyl]amino}-3-[(propan-2-yloxy)methyl]pentanoic acid

Cat. No.: B13213653
M. Wt: 323.4 g/mol
InChI Key: AVAVTLWHNBOXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(Benzyloxy)carbonyl]amino}-3-[(propan-2-yloxy)methyl]pentanoic acid is a synthetic organic compound with the molecular formula C13H17NO4. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a propan-2-yloxy group attached to a pentanoic acid backbone. It is used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Benzyloxy)carbonyl]amino}-3-[(propan-2-yloxy)methyl]pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the propan-2-yloxy group through etherification. The final step involves the formation of the pentanoic acid backbone through a series of reactions, including oxidation and hydrolysis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis can be scaled up using standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(Benzyloxy)carbonyl]amino}-3-[(propan-2-yloxy)methyl]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

5-{[(Benzyloxy)carbonyl]amino}-3-[(propan-2-yloxy)methyl]pentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(Benzyloxy)carbonyl]amino}-3-[(propan-2-yloxy)methyl]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other functional sites. The propan-2-yloxy group can influence the compound’s solubility and reactivity, facilitating its use in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-{[(Benzyloxy)carbonyl]amino}pentanoic acid: Similar structure but lacks the propan-2-yloxy group.

    N-Cbz-5-aminovaleric acid: Another compound with a benzyloxycarbonyl-protected amino group.

    5-(Carbobenzoxyamino)valeric acid: Similar to the above compounds but with slight variations in the backbone structure.

Uniqueness

5-{[(Benzyloxy)carbonyl]amino}-3-[(propan-2-yloxy)methyl]pentanoic acid is unique due to the presence of both the benzyloxycarbonyl and propan-2-yloxy groups, which confer distinct chemical and physical properties. These groups enhance the compound’s versatility in synthetic and research applications, making it a valuable tool in various scientific fields.

Properties

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

5-(phenylmethoxycarbonylamino)-3-(propan-2-yloxymethyl)pentanoic acid

InChI

InChI=1S/C17H25NO5/c1-13(2)22-12-15(10-16(19)20)8-9-18-17(21)23-11-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,18,21)(H,19,20)

InChI Key

AVAVTLWHNBOXKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(CCNC(=O)OCC1=CC=CC=C1)CC(=O)O

Origin of Product

United States

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